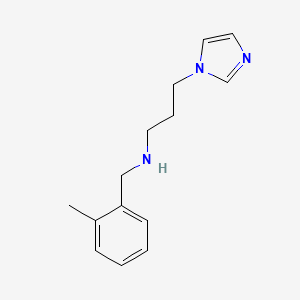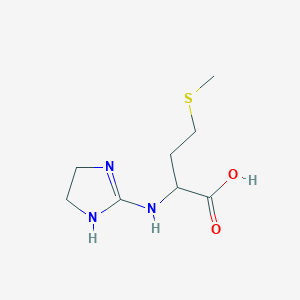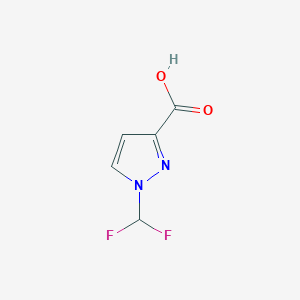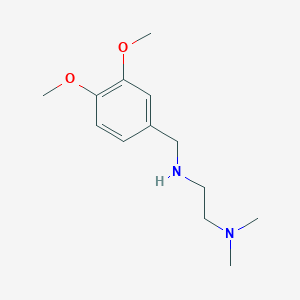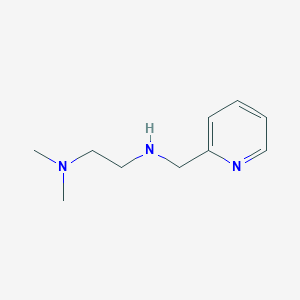
5-(ピリジン-4-イルカルバモイル)-3H-イミダゾール-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazole and pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid involves the reaction with 2,3-diaminopyridine, yielding a good yield of 69% . Another approach to synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids is reported using 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride and haloform cleavage, resulting in high yields . These methods highlight the versatility and efficiency of current synthetic strategies for related compounds.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically determined using spectroscopic methods. For example, the structure of 3H-imidazo[4,5-b]pyridine derivatives was confirmed spectroscopically . The imidazo[1,5-a]pyridine skeleton has been used as a platform for generating stable N-heterocyclic carbenes, indicating the structural versatility of these compounds .
Chemical Reactions Analysis
Imidazole and pyridine derivatives undergo various chemical reactions. The reaction of malononitrile with 5-amino-4-(cyanoformimidoyl)imidazoles leads to different 3H-imidazo[4,5-b]pyridines depending on the presence or absence of DBU . Imidazo[1,5-a]pyridine carbenes have been used in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole and pyridine derivatives are influenced by their molecular structure. For instance, the optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence . The electronic character of 1-substituted-imidazo[1,5-a]pyridin-3-ylidenes was evaluated using rhodium complexes and selenium adducts, demonstrating strong π-accepting character10.
Relevant Case Studies
Several case studies highlight the biological activities of pyridine and imidazole derivatives. A series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized and showed moderate to good antibacterial, anti-inflammatory, and antioxidant activities . Additionally, multidimensional Co(II)-complexes derived from a pyridine-containing ligand were synthesized and characterized, with one showing antiferromagnetic coupling .
科学的研究の応用
抗線維化活性
新規な2-(ピリジン-2-イル)ピリミジン誘導体の合成により、有望な抗線維化活性を有する化合物が得られました。これらの誘導体は、不死化ラット肝星細胞(HSC-T6)に対して評価されました。注目すべきことに、14の化合物がピルフェニドンおよびBipy55′DCよりも優れた抗線維化活性を示しました。その中で、エチル6-(5-(p-トリルカルバモイル)ピリミジン-2-イル)ニコチネート(12m)およびエチル6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチネート(12q)が最も強力な活性を示し、IC50値はそれぞれ45.69 μMおよび45.81 μMでした。 これらの化合物は、コラーゲン発現およびヒドロキシプロリン含量をin vitroで効果的に阻害し、新規な抗線維化薬としての可能性を示唆しています .
抗炎症効果の増強
1,2,4-トリアゾロ[1,5-a]ピリミジン骨格とウルソール酸を組み合わせることで、ウルソール酸誘導体の抗炎症効果が予想外に増強されました。 この発見は、ピリミジン部分を組み込むことで既存の化合物の薬理学的特性を強化できる可能性を示しています .
抗菌性
ピリミジン誘導体は、その抗菌活性で知られています。 5-(ピリジン-4-イルカルバモイル)-3H-イミダゾール-4-カルボン酸に関する特定の研究は限られていますが、そのピリミジンコアは潜在的な抗菌用途を示唆しています .
抗ウイルス活性
同様に、ピリミジンベースの化合物はしばしば抗ウイルス特性を示します。 さらなる研究により、この化合物の抗ウイルス活性を特にそのユニークな構造を考慮して調べることができます .
抗腫瘍調査
ピリミジン誘導体は、潜在的な抗腫瘍剤として調査されてきました。 この特定の化合物に関する直接的な証拠は少ないですが、そのピリミジン骨格は抗腫瘍研究における探求を正当化します .
コラーゲンプロリル4-ヒドロキシラーゼ阻害
その抗線維化活性から、5-(ピリジン-4-イルカルバモイル)-3H-イミダゾール-4-カルボン酸は、コラーゲン合成に関与する酵素であるコラーゲンプロリル4-ヒドロキシラーゼを阻害する可能性があります。 さらなるメカニズム研究により、コラーゲン代謝における役割を解明することができます .
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Additionally, the compound could potentially be modified to create new compounds with improved properties or activity .
生化学分析
Biochemical Properties
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of Rho-associated protein kinase (ROCK), an enzyme involved in regulating cell shape, motility, and proliferation . The interaction between 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid and ROCK is characterized by the compound binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to changes in cellular processes such as contraction, adhesion, and migration.
Cellular Effects
The effects of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, for example, this compound has been shown to inhibit cell migration and proliferation by targeting ROCK . This inhibition affects cell signaling pathways, leading to reduced phosphorylation of myosin light chain (MLC), which is crucial for cell motility. Additionally, 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid can influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of ROCK by binding to its active site . This binding prevents the phosphorylation of downstream targets such as MLC, leading to altered cellular functions. Additionally, the compound may interact with other biomolecules, such as GTPases, which play a role in cytoskeletal dynamics and cell signaling. These interactions can result in changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of ROCK activity . Over time, the compound’s effects on cellular processes such as migration and proliferation become more pronounced, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid vary with dosage. At lower doses, the compound effectively inhibits ROCK activity without causing significant toxicity . At higher doses, adverse effects such as cytotoxicity and tissue damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as esterases, which can hydrolyze the compound into inactive metabolites . This metabolic inactivation is crucial for regulating the compound’s activity and preventing potential toxicity. Additionally, the compound may affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake and accumulation in target cells, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 5-(Pyridin-4-ylcarbamoyl)-3H-imidazole-4-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ROCK and other target proteins . Additionally, post-translational modifications such as phosphorylation may influence the compound’s localization and activity, directing it to specific cellular compartments or organelles.
特性
IUPAC Name |
4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-9(14-6-1-3-11-4-2-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZSRBTWYFPLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=C(NC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)



